6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Description
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8FN3 and its molecular weight is 213.215. The purity is usually 95%.
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Mechanism of Action
Target of Action
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for various applications due to their tunable properties . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may have effects related to light absorption and emission .
Action Environment
It is known that the compound is a solid at room temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine are largely influenced by its structural characteristics. The compound’s photophysical properties can be tuned by modifying electron-donating groups (EDGs) at position 7 on the fused ring
Cellular Effects
Compounds within the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications, suggesting potential interactions with cellular processes
Molecular Mechanism
It is known that the compound’s absorption and emission behaviors can be improved by modifying EDGs at position 7 on the fused ring
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence intensities of compounds within the pyrazolo[1,5-a]pyrimidines family decrease by 89–94% after continuous excitation at 365 nm with a xenon lamp . This suggests that this compound may exhibit similar temporal effects.
Properties
IUPAC Name |
6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNPTKCVXWGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.